[1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[1,5-c]pyrimidin-7-ylmethanamine can be achieved through various methods. One notable approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields within a short reaction time . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and scalability. This method reduces reaction times and minimizes the use of hazardous solvents, making it a preferred choice for industrial applications .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizers like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure high yields and purity of the products .
Major Products
Major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
[1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and receptor antagonist.
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-c]pyrimidin-7-ylmethanamine involves its interaction with specific molecular targets and pathways. For example, it acts as an antagonist for adenosine receptors, which are involved in various physiological processes such as vasodilation and neurotransmission . The compound’s binding to these receptors can inhibit their activity, leading to therapeutic effects in conditions like cardiovascular diseases .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [1,2,4]triazolo[1,5-c]pyrimidin-7-ylmethanamine include:
[1,2,4]Triazolo[1,5-a]pyridines: Known for their biological activities and applications in medicinal chemistry.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: Used as functionalized ligands to target adenosine receptors.
Uniqueness
What sets this compound apart is its unique structure, which allows for versatile functionalization and the development of multi-target ligands. This makes it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C6H7N5 |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-c]pyrimidin-7-ylmethanamine |
InChI |
InChI=1S/C6H7N5/c7-2-5-1-6-8-3-10-11(6)4-9-5/h1,3-4H,2,7H2 |
InChI Key |
PWTYLLWHUXYLIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN2C1=NC=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.